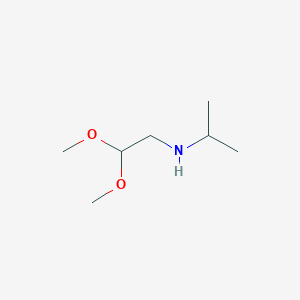
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two moieties imparts unique chemical and biological properties to the compound.
準備方法
The synthesis of 1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-propyl-1h-1,2,4-triazole with piperazine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. The use of microwave irradiation has also been explored to accelerate the reaction and improve the efficiency of the synthesis.
化学反応の分析
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, the compound can modulate the pharmacokinetics and pharmacodynamics of other drugs, leading to potential therapeutic effects.
類似化合物との比較
1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine can be compared with other similar compounds, such as 1-methyl-1h-1,2,4-triazole and 1-methyl-3-propyl-1h-1,2,4-triazole. While these compounds share some structural similarities, this compound is unique due to the presence of the piperazine ring, which imparts additional chemical and biological properties. The presence of the piperazine ring enhances the compound’s solubility, stability, and potential for interaction with biological targets.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications for this compound.
特性
分子式 |
C11H21N5 |
|---|---|
分子量 |
223.32 g/mol |
IUPAC名 |
1-[(2-methyl-5-propyl-1,2,4-triazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H21N5/c1-3-4-10-13-11(15(2)14-10)9-16-7-5-12-6-8-16/h12H,3-9H2,1-2H3 |
InChIキー |
NOBHALUDBLYMRW-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=N1)CN2CCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


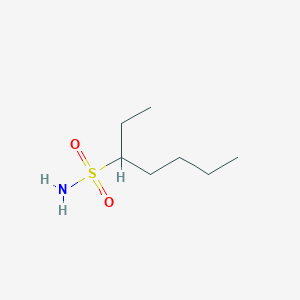
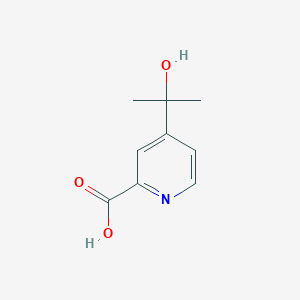

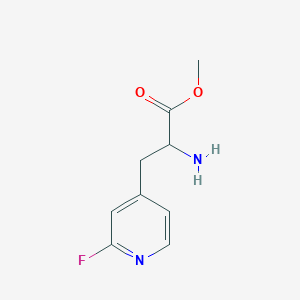

![(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid](/img/structure/B13630690.png)
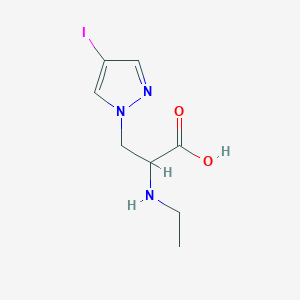
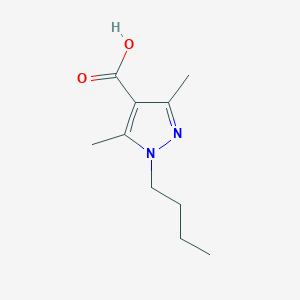
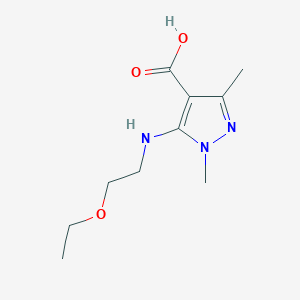
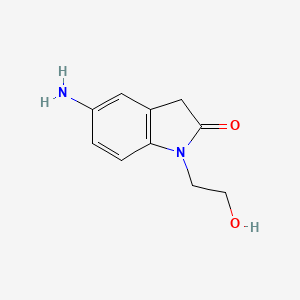
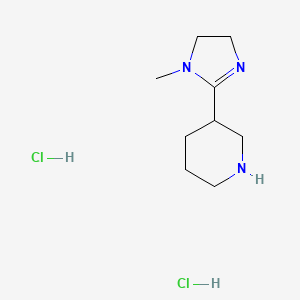
![Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13630728.png)
![cis-7a-Methyl-1a,7a-dihydrocyclopropa[b]chromen-7(1H)-one](/img/structure/B13630730.png)
